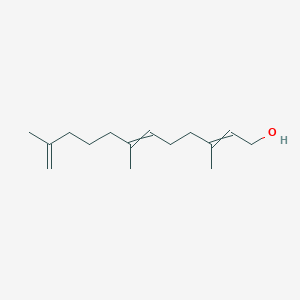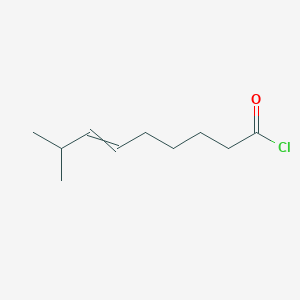
(6E)-8-Methylnon-6-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-8-Methylnon-6-enoyl chloride is an organic compound characterized by the presence of a non-6-enoyl chloride group with a methyl substitution at the eighth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-8-Methylnon-6-enoyl chloride typically involves the chlorination of (6E)-8-Methylnon-6-enoic acid. The reaction is carried out using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Catalyst: Dimethylformamide (optional)
The reaction proceeds as follows:
(6E)-8-Methylnon-6-enoic acid+Thionyl chloride→(6E)-8-Methylnon-6-enoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure efficient chlorination and high yield. The use of automated systems allows for precise control of reaction parameters, minimizing by-products and optimizing the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6E)-8-Methylnon-6-enoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form (6E)-8-Methylnon-6-enoic acid and hydrogen chloride.
Reduction: Can be reduced to (6E)-8-Methylnon-6-enol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Pyridine or triethylamine as a base, solvent such as dichloromethane, temperature ranging from 0°C to room temperature.
Hydrolysis: Aqueous medium, ambient temperature.
Reduction: Anhydrous ether as solvent, low temperature (0°C to -78°C).
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
(6E)-8-Methylnon-6-enoic acid: Formed from hydrolysis.
(6E)-8-Methylnon-6-enol: Formed from reduction.
Applications De Recherche Scientifique
(6E)-8-Methylnon-6-enoyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biochemistry: Employed in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of (6E)-8-Methylnon-6-enoyl chloride primarily involves its reactivity with nucleophiles. The carbonyl carbon in the acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6E)-Non-6-enoyl chloride: Lacks the methyl substitution at the eighth carbon.
(6E)-8-Methylnon-6-enoic acid: The carboxylic acid counterpart.
(6E)-8-Methylnon-6-enol: The alcohol counterpart.
Uniqueness
(6E)-8-Methylnon-6-enoyl chloride is unique due to its specific structural features, such as the methyl substitution at the eighth carbon and the presence of the acyl chloride group. These characteristics confer distinct reactivity and make it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H17ClO |
|---|---|
Poids moléculaire |
188.69 g/mol |
Nom IUPAC |
8-methylnon-6-enoyl chloride |
InChI |
InChI=1S/C10H17ClO/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3 |
Clé InChI |
JDZRIGWDAPNYLT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=CCCCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15157726.png)
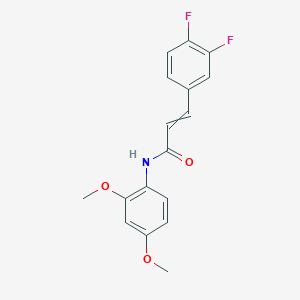
![Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B15157733.png)
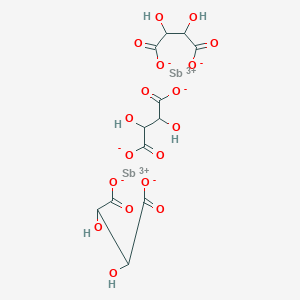
![[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B15157735.png)
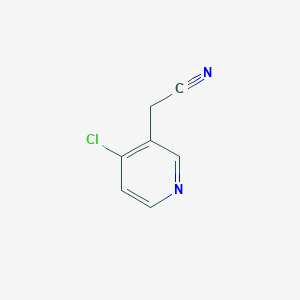
![Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B15157745.png)
![3-ethyl-1-{4-[4-(3-methylmorpholin-4-yl)-7-(oxetan-3-yl)-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]phenyl}urea](/img/structure/B15157749.png)
![9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene](/img/structure/B15157754.png)
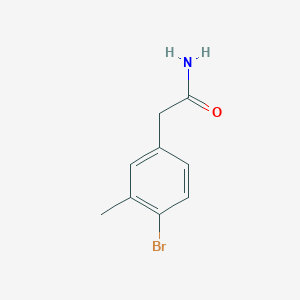
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15157775.png)
![2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]-](/img/structure/B15157782.png)
![tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate](/img/structure/B15157785.png)
